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Isovalerylcarnitine chloride

Cat. No.: B1147544
M. Wt: 281.77 g/mol
InChI Key: HWDFIOSIRGUUSM-HNCPQSOCSA-N
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Description

Overview of L-Carnitine (B1674952) and Acylcarnitine Metabolism in Biological Systems

L-carnitine and its acylated derivatives, known as acylcarnitines, are essential molecules in intermediary metabolism. They are integral to the process of converting fats into energy and are involved in maintaining metabolic balance within the cell.

L-carnitine, a quaternary ammonium (B1175870) compound synthesized from the amino acids lysine (B10760008) and methionine, is a key player in mitochondrial energy metabolism. nih.gov Its most recognized function is the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. lumiprobe.comlarodan.com The inner mitochondrial membrane is impermeable to long-chain fatty acids, making the L-carnitine-dependent transport system, known as the "carnitine shuttle," indispensable. caymanchem.comscbt.com

This shuttle mechanism involves three key enzymes:

Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the esterification of a long-chain fatty acyl-CoA to L-carnitine, forming a long-chain acylcarnitine. caymanchem.com

Carnitine-Acylcarnitine Translocase (CACT): This transporter protein, situated in the inner mitochondrial membrane, facilitates the movement of the acylcarnitine ester into the mitochondrial matrix in exchange for a free carnitine molecule. caymanchem.comhmdb.ca

Carnitine Palmitoyltransferase 2 (CPT2): Located on the inner side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting the acylcarnitine back into acyl-CoA and freeing L-carnitine within the matrix. caymanchem.comhmdb.ca

The regenerated acyl-CoA is then available for β-oxidation. Beyond this primary role, L-carnitine also helps to modulate the intramitochondrial ratio of acyl-CoA to free Coenzyme A (CoA), a critical factor for the optimal functioning of various metabolic pathways, and aids in the removal of potentially toxic acyl groups from the mitochondria. lumiprobe.comglpbio.com

Acylcarnitines are a diverse family of compounds, structurally defined as esters of L-carnitine and various fatty acids. They represent a pool of carnitine bound to acyl groups of different lengths and structures. The primary classification of acylcarnitines is based on the number of carbon atoms in their fatty acyl chain. lumiprobe.comresearchgate.net This classification is crucial as the chain length often correlates with the metabolic origin and clinical significance of the acylcarnitine.

The acylcarnitine pool is generally categorized as follows:

Acylcarnitine ClassCarbon Chain LengthPrimary Metabolic Origin
Short-Chain Acylcarnitines (SCAC) C2 - C5Fatty acid oxidation, amino acid catabolism
Medium-Chain Acylcarnitines (MCAC) C6 - C12Fatty acid oxidation
Long-Chain Acylcarnitines (LCAC) C13 - C20Fatty acid oxidation
Very-Long-Chain Acylcarnitines (VLCAC) > C20Peroxisomal fatty acid oxidation

This table provides a general classification of acylcarnitine esters based on the carbon chain length of their acyl group and their typical metabolic origins.

This diversity allows acylcarnitine profiling, often performed using tandem mass spectrometry, to serve as a powerful diagnostic tool, providing a snapshot of the state of fatty acid and amino acid metabolism. medchemexpress.com

The Significance of Branched-Chain Acylcarnitines in Metabolic Research

While many acylcarnitines originate from the β-oxidation of straight-chain fatty acids, a specific subgroup known as branched-chain acylcarnitines (BCACs) derives from the catabolism of branched-chain amino acids (BCAAs)—namely leucine (B10760876), isoleucine, and valine. medchemexpress.comlarodan.com These BCACs have gained significant attention in metabolic research primarily for their role as crucial biomarkers for a class of genetic disorders known as inborn errors of metabolism. glpbio.commedchemexpress.com

Elevated levels of specific BCACs in blood or other tissues can indicate a deficiency in one of the enzymes required for BCAA degradation. nih.gov For example, short- and odd-chain acylcarnitines, such as propionylcarnitine (B99956) (C3) and isovalerylcarnitine (B1198194) (C5), are typically derived from BCAA catabolism. larodan.com Consequently, analyzing the profile of these specific acylcarnitines is a cornerstone of newborn screening programs worldwide, allowing for the early detection and management of conditions that could otherwise lead to severe health issues. lumiprobe.com

Definition and Origin of Isovaleryl L-carnitine Chloride within the Acylcarnitine Pool

Definition: Isovaleryl L-carnitine is a specific short-chain acylcarnitine, categorized as a C5 acylcarnitine. lumiprobe.com It is an ester formed from L-carnitine and isovaleric acid. The term "Isovaleryl L-carnitine chloride" refers to the chloride salt form of the molecule. nih.govcaymanchem.com This salt form is often used in research and clinical settings for its stability and solubility, making it suitable as a standard for analytical measurements, such as those performed by mass spectrometry. lumiprobe.comscbt.com Chemically, its IUPAC name is (2R)-3-Carboxy-N,N,N-trimethyl-2-[(3-methylbutanoyl)oxy]-1-propanaminium chloride. nih.gov

Origin: The metabolic origin of Isovaleryl L-carnitine is directly linked to the catabolic pathway of the essential branched-chain amino acid, leucine. lumiprobe.comcaymanchem.com During the breakdown of leucine, an intermediate metabolite called isovaleryl-CoA is produced within the mitochondria. nih.govresearchgate.net Under normal metabolic conditions, isovaleryl-CoA is further processed by the enzyme isovaleryl-CoA dehydrogenase. researchgate.net However, if this pathway is impaired, or during periods of high protein catabolism, isovaleryl-CoA can accumulate.

To prevent the toxic buildup of this intermediate and to free up the essential Coenzyme A pool, the isovaleryl group is transferred from CoA to L-carnitine by a carnitine acyltransferase enzyme. researchgate.netnih.gov This conjugation reaction forms Isovaleryl L-carnitine, which can then be transported out of the mitochondria and eventually excreted from the body. researchgate.net Therefore, the presence and concentration of Isovaleryl L-carnitine in biological fluids serve as a direct indicator of the flux and efficiency of the leucine degradation pathway. hmdb.ca Its elevated levels are the primary biomarker for the inborn error of metabolism known as isovaleric acidemia. hmdb.caresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24ClNO4 B1147544 Isovalerylcarnitine chloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4.ClH/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5;/h9-10H,6-8H2,1-5H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDFIOSIRGUUSM-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Metabolic Pathways and Biochemical Dynamics of Isovaleryl L Carnitine Chloride

Biosynthesis and Catabolism Mechanisms

The synthesis of isovaleryl L-carnitine (B1674952) is intrinsically tied to the catabolic pathway of L-leucine, a fundamental process for energy production and the recycling of cellular components.

Formation from L-Leucine Catabolism

The journey from L-leucine to isovaleryl L-carnitine begins within the mitochondria and involves a series of enzymatic reactions. The initial steps are common to the breakdown of all three branched-chain amino acids (BCAAs). nih.gov

The catabolism of L-leucine is initiated by its transamination to α-ketoisocaproate, a reaction catalyzed by branched-chain aminotransferase (BCAT). researchgate.net Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the oxidative decarboxylation of α-ketoisocaproate to form isovaleryl-CoA. researchgate.netwikipedia.org It is this isovaleryl-CoA that serves as the direct precursor for the formation of isovaleryl L-carnitine.

In certain metabolic disorders, such as isovaleric acidemia, a deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA. researchgate.net This accumulation drives the formation of isovaleryl L-carnitine as a detoxification mechanism.

The key steps in the formation of isovaleryl-CoA from L-leucine are summarized in the table below.

StepSubstrateEnzymeProduct
1L-LeucineBranched-chain aminotransferase (BCAT)α-Ketoisocaproate
2α-KetoisocaproateBranched-chain α-keto acid dehydrogenase (BCKDH) complexIsovaleryl-CoA

Enzymatic Conversion Pathways

The conversion of isovaleryl-CoA to isovaleryl L-carnitine is a reversible reaction catalyzed by carnitine acyltransferases. nih.gov This family of enzymes is crucial for the transport of acyl groups across mitochondrial membranes and for buffering the mitochondrial acyl-CoA/CoA ratio. The primary enzymes involved in the formation of isovaleryl L-carnitine are carnitine acetyltransferase (CrAT) and potentially carnitine palmitoyltransferase II (CPT2) under certain conditions, although CPT2 is generally less active with short-chain branched-chain acyl-CoAs. nih.govnih.gov

CrAT, in particular, exhibits broad substrate specificity and can efficiently catalyze the transfer of the isovaleryl group from CoA to L-carnitine. nih.gov The reaction is as follows:

Isovaleryl-CoA + L-carnitine ⇌ Isovaleryl L-carnitine + Coenzyme A

This enzymatic conversion is critical in metabolic states where isovaleryl-CoA levels are elevated, facilitating its removal from the mitochondrial matrix. nih.gov

Interplay with Coenzyme A Metabolism

The formation and transport of isovaleryl L-carnitine are central to maintaining the balance of coenzyme A within the mitochondria, which is essential for numerous metabolic processes.

Regulation of Acyl-CoA/CoA Ratio

The carnitine shuttle system, which includes the formation of isovaleryl L-carnitine, plays a vital role in regulating the intramitochondrial acyl-CoA/CoA ratio. nih.gov An accumulation of acyl-CoA species, such as isovaleryl-CoA, can lead to a depletion of the free Coenzyme A (CoA) pool. This depletion can inhibit crucial metabolic pathways that require CoA, including the Krebs cycle and fatty acid β-oxidation.

By converting isovaleryl-CoA to isovaleryl L-carnitine, carnitine acyltransferases release free CoA, thereby maintaining a healthy acyl-CoA/CoA ratio. nih.gov This buffering action ensures that mitochondrial function is not compromised by the accumulation of potentially inhibitory acyl-CoA intermediates. researchgate.net

Role in Acyl Group Buffering and Excretion

Isovaleryl L-carnitine serves as a vehicle for the buffering and subsequent excretion of excess isovaleryl groups from the body. When isovaleryl-CoA accumulates, its conversion to the more water-soluble isovaleryl L-carnitine facilitates its transport out of the mitochondria and eventually out of the cell. nih.gov

This process is particularly important in genetic disorders like isovaleric acidemia, where the inability to metabolize isovaleryl-CoA leads to its toxic accumulation. The formation and urinary excretion of isovaleryl L-carnitine represent a key detoxification pathway in affected individuals. nih.gov Studies have shown that supplementation with L-carnitine can enhance the excretion of isovalerylcarnitine (B1198194) in these patients. nih.gov

Transport Mechanisms of Isovaleryl L-carnitine across Biological Membranes

The movement of isovaleryl L-carnitine across both mitochondrial and cellular membranes is mediated by specific transport proteins, ensuring its efficient distribution and excretion.

Within the mitochondria, the transport of acylcarnitines, including isovaleryl L-carnitine, is primarily facilitated by the carnitine-acylcarnitine translocase (CACT) , also known as solute carrier family 25 member 20 (SLC25A20). wikipedia.orgnih.gov This transporter, located in the inner mitochondrial membrane, mediates the exchange of acylcarnitines from the intermembrane space into the mitochondrial matrix for free carnitine from the matrix to the intermembrane space. wikipedia.org This antiport mechanism is crucial for both the import of long-chain fatty acids for β-oxidation and the export of excess short- and medium-chain acylcarnitines, like isovaleryl L-carnitine, to the cytosol. nih.govresearchgate.net

The transport of isovaleryl L-carnitine across the plasma membrane is primarily handled by the organic cation/carnitine transporter novel 2 (OCTN2) , also known as solute carrier family 22 member 5 (SLC22A5). scielo.br OCTN2 is a high-affinity, sodium-dependent carnitine transporter responsible for the uptake of L-carnitine and its acyl esters from the extracellular fluid into various tissues. scielo.br While its primary role is carnitine uptake, it can also facilitate the efflux of acylcarnitines under conditions of high intracellular concentration. conicet.gov.ar The activity of OCTN2 is crucial for maintaining cellular carnitine homeostasis and for the renal reabsorption of carnitine. nih.gov

TransporterLocationFunctionSubstrate(s)
Carnitine-Acylcarnitine Translocase (CACT/SLC25A20) Inner Mitochondrial MembraneExchanges acylcarnitines for free carnitine across the inner mitochondrial membrane.Acylcarnitines (including isovalerylcarnitine), L-carnitine
Organic Cation/Carnitine Transporter 2 (OCTN2/SLC22A5) Plasma MembraneMediates the sodium-dependent uptake and efflux of carnitine and acylcarnitines.L-carnitine, Acylcarnitines (including isovalerylcarnitine)

Involvement of Organic Cation Transporters (e.g., OCTN2)

The transport of L-carnitine and its acyl esters, including isovaleryl L-carnitine, across cell membranes is a critical process for their physiological function. This transport is primarily mediated by specific transporter proteins. The most significant of these is the Organic Cation/Carnitine Transporter Novel 2 (OCTN2), also known as Solute Carrier Family 22 Member 5 (SLC22A5). solvobiotech.comuniprot.org

OCTN2 is a high-affinity, sodium-ion-dependent transporter responsible for the active uptake of L-carnitine into cells from the bloodstream and its reabsorption in the kidneys. solvobiotech.comuniprot.org It is widely expressed in various human tissues, including the small intestine, kidneys, skeletal muscle, heart, and liver. solvobiotech.com This broad distribution underscores its key role in maintaining systemic carnitine homeostasis. solvobiotech.com While OCTN2's primary substrate is L-carnitine, it is polyspecific and also transports short-chain acylcarnitines. solvobiotech.commdpi.com Therefore, OCTN2 is the principal transporter responsible for the cellular uptake and renal reabsorption of isovaleryl L-carnitine. solvobiotech.comnih.gov Allelic variants in the gene encoding for the OCTN2 transporter have been implicated in susceptibility to Crohn's disease. nih.gov

The function of OCTN2 is crucial for fatty acid metabolism, as it ensures the availability of L-carnitine, which is essential for transporting long-chain fatty acids into the mitochondria for β-oxidation. mdpi.comnih.gov A deficiency in OCTN2 function leads to primary systemic carnitine deficiency, an autosomal recessive disorder characterized by impaired carnitine transport. uniprot.org

Details of the OCTN2 Transporter
FeatureDescriptionReference
Full Name Organic Cation/Carnitine Transporter Novel 2 solvobiotech.com
Gene Name SLC22A5 (Solute Carrier Family 22 Member 5) solvobiotech.com
Function High-affinity, Na+-dependent transport of L-carnitine and its short-chain esters. Also functions as a Na+-independent organic cation transporter. solvobiotech.comuniprot.org
Key Substrates L-carnitine, short-chain acylcarnitines (e.g., isovaleryl L-carnitine), tetraethylammonium (B1195904) (TEA) solvobiotech.comuniprot.org
Tissue Expression Kidney, skeletal muscle, heart, small intestine, liver, lung solvobiotech.com
Clinical Relevance Mutations cause Systemic Carnitine Deficiency (CDSP); implicated in Crohn's disease. solvobiotech.comuniprot.orgnih.gov

Stereospecificity and Affinity of Transport Processes

The transport of carnitine and its derivatives is a highly specific process, particularly concerning stereochemistry. In human metabolism, only the L-isomer of carnitine and its acyl esters are biologically active and recognized by the transport systems. nih.gov The D-isomer, D-carnitine, is considered a xenobiotic compound and is not significantly involved in biological processes. nih.gov Consequently, the transport processes mediated by OCTN2 are stereospecific for L-carnitine and L-acylcarnitines, including isovaleryl L-carnitine.

The OCTN2 transporter exhibits a high affinity for its primary substrate, L-carnitine. solvobiotech.comuniprot.org The Michaelis constant (Km), a measure of transporter affinity, for L-carnitine transport by human OCTN2 is approximately 4.3 µM, indicating a very strong binding interaction. mdpi.com While the specific affinity for isovaleryl L-carnitine has not been as extensively quantified in all studies, it is established that short-chain acylcarnitines are recognized and transported by OCTN2. solvobiotech.com However, the activity of the OCTN2 transporter can be inhibited by both short- and long-chain acylcarnitines, suggesting a competitive interaction at the binding site. mdpi.com This high-affinity and stereospecific transport mechanism ensures the efficient uptake and retention of the biologically crucial L-isomers of carnitine and its derivatives within the cells and tissues where they are needed for metabolic processes.

Transport Characteristics of Isovaleryl L-carnitine via OCTN2
PropertyFindingReference
Stereospecificity Transport is specific to the L-isomer of carnitine and its acyl esters. The D-isomer is not biologically relevant for transport. nih.gov
Affinity OCTN2 is a high-affinity transporter for L-carnitine (Km ≈ 4.3 µM). It also transports short-chain acylcarnitines like isovaleryl L-carnitine. solvobiotech.commdpi.com
Inhibition Transport activity of OCTN2 can be inhibited by both short- and long-chain acylcarnitines. mdpi.com

Cellular and Molecular Mechanisms of Isovaleryl L Carnitine Chloride Action

Modulation of Cellular Energy Homeostasis

A primary function of the carnitine family, including isovaleryl L-carnitine (B1674952), is the regulation of cellular energy. This is achieved by influencing the transport and oxidation of fatty acids, which are crucial energy sources for many tissues.

Facilitation of Fatty Acid Transport into Mitochondria

L-carnitine and its derivatives are indispensable for mitochondrial energy production. nih.gov They are central to the transport of long-chain fatty acids from the cell's cytoplasm into the mitochondrial matrix, where the process of β-oxidation occurs. nih.govmdpi.com The inner mitochondrial membrane is impermeable to these fatty acids, necessitating a specialized transport system known as the carnitine shuttle. nih.govyoutube.comnih.gov

The process involves a series of enzymatic steps:

Activation: Fatty acids in the cytoplasm are first activated to their coenzyme A (CoA) esters, forming acyl-CoAs. youtube.com

Esterification: The enzyme carnitine palmitoyltransferase 1 (CPT-1), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming an acylcarnitine ester, such as isovaleryl L-carnitine. mdpi.comnih.govyoutube.com

Translocation: The newly formed acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT). mdpi.comnih.govyoutube.com

Re-esterification: Within the matrix, carnitine palmitoyltransferase 2 (CPT-2) reverses the process, transferring the acyl group back to CoA to reform acyl-CoA, which can then enter the β-oxidation pathway. nih.govyoutube.com The freed L-carnitine is shuttled back to the cytoplasm to facilitate the transport of another fatty acid. youtube.com

Isovaleryl L-carnitine, as a specific acylcarnitine, is part of this dynamic system. It is formed when the isovaleryl group, derived from leucine (B10760876) metabolism, is attached to carnitine. This action is crucial, particularly in conditions like isovaleric acidemia, where the accumulation of isovaleryl-CoA is toxic. hmdb.casigmaaldrich.com By converting isovaleryl-CoA to isovaleryl L-carnitine, the carnitine system facilitates the removal of these potentially harmful acyl groups from the mitochondria. nih.gov

Promotion of Lipid Oxidation Pathways

By ensuring a steady supply of fatty acyl-CoAs to the mitochondrial matrix, the carnitine shuttle, involving compounds like isovaleryl L-carnitine, directly promotes lipid oxidation (β-oxidation). nih.gov This catabolic process breaks down fatty acids into acetyl-CoA units, which then enter the Krebs cycle to generate ATP, the cell's primary energy currency. mdpi.com

Furthermore, L-carnitine supplementation has been shown to decrease lipid deposition by enhancing mitochondrial fatty acid β-oxidation. researchgate.net This modulation helps maintain a balance between energy storage and energy production, preventing the harmful accumulation of lipids within cells. mdpi.com The ratio of acylcarnitines to free carnitine (AC/FC) in the blood is often used as a biomarker, where a high ratio can suggest a decreased mitochondrial capacity for energy production and a disruption of carnitine homeostasis. nih.gov

Regulation of Protein Metabolism and Degradation

Beyond its role in energy production, isovaleryl L-carnitine exerts significant influence over protein turnover, specifically by inhibiting protein breakdown under certain stress conditions.

Inhibition of Amino Acid Deprivation-Induced Proteolysis

Research has demonstrated that isovaleryl L-carnitine can inhibit proteolysis (the breakdown of proteins) that is induced by the absence of amino acids. caymanchem.comnih.gov Studies using perfused rat liver have shown that isovaleryl L-carnitine mimics the anti-proteolytic effect of L-leucine, the amino acid from which it is derived. nih.gov

The inhibitory effect is concentration-dependent. Isovaleryl L-carnitine was found to be as effective, and at concentrations below 0.4 mM, even more effective than L-leucine in preventing protein degradation. nih.gov The maximum inhibition, reaching approximately 50% of the control rate, was observed at concentrations above 0.8 mM for both compounds. nih.gov This suggests that isovaleryl L-carnitine and leucine may act through a common recognition site or pathway to regulate protein breakdown. nih.gov The structural similarities between the two molecules are believed to be key to this shared function. nih.gov

Table 1: Comparative Inhibition of Proteolysis by Isovaleryl L-carnitine and L-leucine nih.gov
CompoundConcentrationInhibition of Proteolysis
Isovaleryl L-carnitine<0.4 mMGreater than or equal to L-leucine
Isovaleryl L-carnitine>0.8 mM~50% (Maximum)
L-leucine>0.8 mM~50% (Maximum)

Effects on Autophagy Pathways

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and long-lived proteins. It is essential for maintaining cellular homeostasis, particularly mitochondrial function. elsevierpure.comnih.gov Isovaleryl L-carnitine has been shown to inhibit autophagy in isolated perfused rat liver at a concentration of 100 μM. caymanchem.com

This effect appears linked to its role in protein preservation, as autophagy is a major pathway for protein degradation. Studies on L-carnitine have shown it can activate autophagy that has been suppressed by a high-fat diet, helping to clear dysfunctional mitochondria. elsevierpure.comnih.gov This process involves key autophagy markers like LC3B-II and SQSTM1/p62. elsevierpure.com While L-carnitine can induce autophagy to restore mitochondrial health, the direct inhibitory effect of isovaleryl L-carnitine on deprivation-induced autophagy suggests a more complex, context-dependent regulatory role. caymanchem.comnih.gov Specifically, both L-leucine and isovaleryl L-carnitine have been shown to suppress macroautophagy. nih.gov

Interaction with Specific Enzyme Systems

The biological effects of isovaleryl L-carnitine are also mediated through its interaction with specific enzymes. As a product of the reaction between isovaleryl-CoA and carnitine, its formation is catalyzed by carnitine acyltransferases. nih.gov This interaction is central to its role in buffering the intramitochondrial CoA pool. In conditions of metabolic stress, where specific acyl-CoAs accumulate, their conversion to acylcarnitines frees up coenzyme A, which is essential for numerous metabolic reactions, including the Krebs cycle. mdpi.comnih.gov

Carnitine Acyltransferases and Their Isoforms

Isovaleryl L-carnitine chloride is intrinsically linked to the function of carnitine acyltransferases. In conditions like isovaleric acidemia, where there is a deficiency of the enzyme isovaleryl-CoA dehydrogenase, isovaleryl-CoA accumulates. nih.govhmdb.casigmaaldrich.com This accumulation leads to its conversion into isovalerylcarnitine (B1198194) by carnitine acyltransferases, which can then be excreted in the urine. nih.gov This process is a crucial detoxification pathway. nih.govsigmaaldrich.com L-carnitine supplementation has been shown to enhance the excretion of isovalerylcarnitine, demonstrating the role of carnitine acyltransferases in mitigating the toxic effects of isovaleryl-CoA accumulation. nih.govnih.gov

Carnitine acyltransferases are essential for energy metabolism and the transport of fatty acids into the mitochondria for beta-oxidation. nih.govnih.gov The formation of isovalerylcarnitine from the accumulated isovaleryl-CoA is a clear example of the adaptive function of these enzymes in pathological states. nih.govnih.gov

Activation of Calcium-Dependent Proteinases (Calpains)

Isovaleryl L-carnitine chloride is a potent and specific activator of calpains, a family of calcium-dependent proteases. nih.govmedchemexpress.com Specifically, it activates the high-calcium-requiring forms of calpain (calpain II) found in various rat tissues, including erythrocytes, kidney, liver, skeletal muscle, and heart muscle. nih.gov In human neutrophils, isovalerylcarnitine has been shown to cause a 12 to 15-fold activation of calpain at low micromolar concentrations of calcium. nih.gov This activation is reversible. nih.gov

The mechanism of activation by isovaleryl L-carnitine involves a dual effect: it increases the affinity of calpain for calcium by about ten-fold and also increases the maximum velocity (Vmax) of the enzyme's activity. nih.gov This enhanced affinity for calcium leads to an increased rate of autoproteolysis of calpain II. nih.gov The activation of calpain by isovaleryl L-carnitine can act synergistically with other activators, such as those associated with the cytoskeleton and phospholipids (B1166683) at the membrane level. nih.govnih.gov Among various acylcarnitine derivatives tested, isovalerylcarnitine was the most effective activator, with its D-isomer being significantly less active and palmitylcarnitine being ineffective. nih.gov

Modulation of N-Acetylglutamate Synthetase Activity

In the context of isovaleric acidemia, the accumulation of isovaleryl-CoA can lead to secondary hyperammonemia. nih.gov This is thought to occur through the inhibition of N-acetylglutamate synthetase by isovaleryl-CoA. nih.gov N-acetylglutamate is an essential activator of the urea (B33335) cycle, and its reduced synthesis impairs the detoxification of ammonia. nih.gov At a concentration of 3 mM, isovaleryl-CoA has been shown to inhibit N-acetylglutamate synthetase in rat liver by 70%. nih.gov By facilitating the conversion of isovaleryl-CoA to isovalerylcarnitine, L-carnitine supplementation can indirectly alleviate the inhibition of N-acetylglutamate synthetase, thereby supporting urea cycle function. nih.govnih.gov

Influence on Cellular Survival and Apoptosis Pathways

Research on Hepatocyte Survival

Isovaleryl-L-carnitine has been demonstrated to play a role in promoting the survival of hepatocytes. caymanchem.comglpbio.combiomol.com Specifically, in studies using murine C2.8 hepatocyte cells deprived of hepatocyte growth factor (HGF), the addition of isovaleryl-L-carnitine to the culture medium delayed the onset of apoptotic cell death. caymanchem.comglpbio.combiomol.comnih.gov At a concentration of 1 mM, it was found to increase cell survival and decrease apoptosis. caymanchem.comglpbio.combiomol.com This protective effect was also observed with L-carnitine and some of its other analogs, suggesting a potential role for this class of compounds in supporting hepatocyte viability under stress conditions. nih.gov

Induction of Apoptosis in Specific Cell Lines

In contrast to its pro-survival role in hepatocytes, isovaleryl-L-carnitine has been shown to induce apoptosis in certain cancer cell lines. medchemexpress.comresearchgate.net Research on U937 myeloid leukemic cells revealed that isovalerylcarnitine promotes apoptosis. researchgate.net This pro-apoptotic activity is linked to its ability to activate the calpain system. researchgate.net The activation of calpain can interact with the caspase cascade, another key protease system in apoptosis, to promote programmed cell death. researchgate.net In U937 cells, isovalerylcarnitine treatment led to an increase in phagocytosis and cell killing, along with a reduction in cell proliferation, all of which are cellular responses associated with apoptosis. medchemexpress.comresearchgate.net This suggests that isovalerylcarnitine may act as a pro-apoptotic factor in specific contexts, potentially through the activation of caspase-dependent pathways. researchgate.net

Isovaleryl L Carnitine Chloride in Models of Metabolic Dysregulation

Isovaleric Acidemia (IVA) as a Model of Isovaleryl-CoA Dehydrogenase Deficiency

Isovaleric acidemia (IVA) is an autosomal recessive genetic disorder characterized by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). hmdb.ca This enzyme is crucial for the normal breakdown of leucine (B10760876), an essential amino acid. hrsa.gov A deficiency in IVD leads to the accumulation of isovaleryl-CoA and its derivatives, which can be toxic to the central nervous system. hmdb.ca

The buildup of isovaleryl-CoA in individuals with IVA results in its conjugation with L-carnitine (B1674952) to form isovaleryl L-carnitine. This conversion serves as a primary diagnostic marker for the condition. nih.gov The introduction of tandem mass spectrometry (MS/MS) in newborn screening programs has enabled the detection of elevated levels of isovalerylcarnitine (B1198194) (C5-carnitine) in dried blood spots. nih.gov This has allowed for early diagnosis, often before the onset of severe clinical symptoms. nih.gov

However, it is important to note that C5-carnitine has two common biological isobars, 2-methylbutyrylcarnitine (B1244155) and pivaloylcarnitine (B1222081), which cannot be distinguished by standard flow injection analysis tandem mass spectrometry. mdpi.com This can sometimes lead to false-positive results in newborn screening. mdpi.comnih.gov For instance, the use of antibiotics containing pivalic acid, such as pivmecillinam, by mothers during late pregnancy can lead to elevated pivaloylcarnitine in newborns, mimicking the biochemical profile of IVA. mdpi.comscielo.br

A retrospective review of newborn screening results in the UK between 2015 and 2022 identified a significant number of false-positive cases due to pivalate (B1233124) interference. mdpi.com To improve the efficacy of screening, strategies such as implementing dual cut-off values and second-tier testing to differentiate between the C5-isobars are being employed. mdpi.com

In IVA, the conjugation of isovaleryl-CoA with L-carnitine to form isovaleryl L-carnitine is a crucial detoxification mechanism. nih.gov This process is facilitated by carnitine acylcarnitine translocase and carnitine palmitoyltransferase II. The resulting isovaleryl L-carnitine is then excreted in the urine, effectively removing the toxic isovaleryl groups from the body. nih.gov

Another important detoxification pathway in IVA involves the conjugation of isovaleryl-CoA with glycine (B1666218) to form isovalerylglycine, which is also excreted in the urine. hmdb.caresearchgate.net Studies have shown that supplementation with L-carnitine can enhance the excretion of isovaleryl L-carnitine. nih.govnih.gov Interestingly, in the presence of glycine, L-carnitine supplementation can also promote the formation and excretion of isovalerylglycine. nih.gov Combined therapy with both L-carnitine and glycine has been shown to maximize the excretion of these conjugates, particularly during periods of metabolic stress. nih.gov

Individuals with IVA often exhibit a marked reduction of free carnitine in both plasma and urine. nih.gov This secondary carnitine insufficiency is a common feature in organic acid metabolism disorders. nih.gov The continuous conjugation of L-carnitine with accumulating isovaleryl-CoA depletes the body's free carnitine pool. nih.gov

The acylcarnitine profile in IVA is characterized by a significant elevation of C5-carnitine (isovalerylcarnitine). nih.gov The ratio of acylcarnitine to free carnitine is typically increased. mdpi.com Monitoring these profiles is essential for both diagnosis and the management of treatment. Supplementation with L-carnitine aims to replenish the free carnitine stores and enhance the detoxification process. nih.gov However, studies have shown that without carnitine supplementation, the excretion of isovalerylcarnitine is minimal. nih.gov

Other Metabolic Perturbations Affecting Acylcarnitine Profiles

Alterations in acylcarnitine profiles, including changes in isovaleryl L-carnitine levels, are not exclusive to IVA. They can also be observed in other metabolic disorders, particularly those affecting fatty acid oxidation.

Fatty acid oxidation (FAO) disorders are a group of inborn errors of metabolism where the body is unable to properly break down fatty acids for energy. nih.gov This leads to an accumulation of specific acyl-CoA esters, which are then conjugated with carnitine and can be detected in the blood and urine. youtube.com

While elevated C5-carnitine is the primary marker for IVA, it can also be found in short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency, a defect in isoleucine metabolism. nih.gov Other FAO disorders present with characteristic acylcarnitine profiles. For example, medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is characterized by elevated levels of octanoylcarnitine (B1202733) (C8) and other medium-chain acylcarnitines. nih.govhealth.state.mn.us Very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency is associated with elevated levels of long-chain acylcarnitines. hmdb.ca The analysis of these specific acylcarnitine profiles is a cornerstone of newborn screening for these conditions. youtube.comnih.gov

Acylcarnitines are considered important biomarkers of mitochondrial function. nih.gov Mitochondria are central to cellular energy production, and disruptions in their function are implicated in a wide range of diseases. mdpi.com The accumulation of acylcarnitines in the blood can indicate impaired mitochondrial fatty acid β-oxidation. nih.gov

Studies have shown that elevated acylcarnitine levels can be observed in conditions associated with mitochondrial dysfunction, even in the absence of a specific inborn error of metabolism. nih.gov For example, research in animal models has demonstrated that drug-induced hepatotoxicity involving mitochondrial damage can lead to increased serum acylcarnitines. nih.gov Therefore, the analysis of acylcarnitine profiles, including isovaleryl L-carnitine, may have broader applications in studying and monitoring mitochondrial dysfunction in various pathological states. nih.govmdpi.com

Advanced Analytical Methodologies for Isovaleryl L Carnitine Chloride Research

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become an indispensable tool in the study of acylcarnitines, including Isovaleryl L-carnitine (B1674952) chloride. Its high sensitivity and specificity allow for the precise identification and quantification of these compounds in complex biological matrices. nih.govrsc.org

Tandem Mass Spectrometry (MS/MS) for Acylcarnitine Profiling

Tandem mass spectrometry (MS/MS) is a cornerstone of modern metabolic research and newborn screening programs. nih.govsigmaaldrich.com This technique allows for the rapid and simultaneous analysis of a wide range of acylcarnitines from a single sample, a process often referred to as acylcarnitine profiling. nih.govnih.gov The primary advantage of MS/MS is its ability to differentiate compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns, providing a high degree of confidence in the identification of specific acylcarnitines like Isovaleryl L-carnitine. nih.gov

However, a significant limitation of direct infusion MS/MS is its inability to distinguish between isomeric and isobaric compounds, which have the same mass. This can lead to false-positive results. nih.govnih.gov For instance, Isovaleryl L-carnitine is isomeric with pivaloyl carnitine, and their differentiation requires chromatographic separation prior to MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used in the analysis of acylcarnitines. While it often requires chemical derivatization to make the analytes volatile, GC-MS offers excellent chromatographic resolution, which is crucial for separating isomeric compounds. nih.gov In the context of Isovaleryl L-carnitine research, GC-MS has been utilized for the analysis of plasma acylcarnitines, providing valuable data for the diagnosis of conditions like isovaleric acidemia. hmdb.ca

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, offering a robust platform for acylcarnitine analysis without the need for derivatization. rsc.orgsigmaaldrich.com This technique is particularly advantageous for separating isomeric acylcarnitines, a critical requirement for accurate quantification. nih.gov Various LC methods, such as hydrophilic interaction liquid chromatography (HILIC), have been successfully employed for the separation of free carnitine and acylcarnitines. sigmaaldrich.com

Recent advancements in ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS have further enhanced the speed and resolution of acylcarnitine analysis. nih.gov These methods provide a high level of accuracy and precision, making them suitable for both routine clinical diagnostics and in-depth metabolic research. nih.govnih.gov

Isotopic Labeling Strategies in Metabolic Tracing

Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways, providing dynamic information about metabolic fluxes. nih.govcreative-proteomics.com This approach involves introducing substrates labeled with stable isotopes (e.g., ¹³C, ²H, ¹⁵N) into a biological system and then tracking the incorporation of these isotopes into downstream metabolites like Isovaleryl L-carnitine. nih.govmdpi.com

Use of Deuterated Isovaleryl L-carnitine as an Internal Standard

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise measurements. For the quantification of Isovaleryl L-carnitine, deuterated forms such as Isovaleryl-L-carnitine-d3 and Isovaleryl-L-carnitine-d9 are commonly used. caymanchem.comlumiprobe.comsigmaaldrich.comfishersci.com These internal standards are chemically identical to the analyte of interest but have a different mass due to the presence of deuterium (B1214612) atoms.

By adding a known amount of the deuterated standard to the sample, any variations in sample preparation or instrument response can be corrected for, leading to highly reliable quantification. The use of these standards is a routine practice in validated bioanalytical methods for acylcarnitine analysis in various biological matrices, including urine and plasma.

Deuterated Internal Standard Application Reference
Isovaleryl-L-carnitine-d3Quantification of isovaleryl-L-carnitine by GC- or LC-MS caymanchem.com
Isovaleryl-L-carnitine-d9Quantitative determination of C5 isovalerylcarnitine (B1198194) by MS/MS lumiprobe.comsigmaaldrich.comfishersci.com

Flux Analysis and Pathway Elucidation using Labeled Compounds

Metabolic flux analysis using stable isotope tracers is a sophisticated technique that allows researchers to quantify the rates of metabolic reactions within a cell or organism. nih.govmdpi.com By introducing a labeled precursor, such as ¹³C-labeled leucine (B10760876), and analyzing the isotopic enrichment in Isovaleryl L-carnitine, it is possible to determine the rate of its formation. This provides a dynamic view of metabolic pathways that cannot be obtained from static concentration measurements alone. nih.gov

This approach is invaluable for understanding how metabolic pathways are altered in disease states like isovaleric acidemia and for evaluating the efficacy of potential therapeutic interventions. Isotope-assisted metabolic flux analysis (iMFA) combines experimental labeling data with computational models to generate detailed maps of metabolic fluxes. mdpi.com

Labeled Compound Purpose Analytical Technique Reference
¹³C-labeled substratesTracing carbon atoms through metabolic pathwaysMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) nih.gov
²H-labeled substratesMetabolic tracing (less common due to potential for exchange)Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) nih.gov
¹⁵N-labeled substratesTracing nitrogen atoms in metabolic pathwaysMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) nih.gov

Quantitative Method Development and Validation

The accurate measurement of isovaleryl l-carnitine and its isomers in biological samples such as plasma, urine, and dried blood spots presents analytical challenges due to their polar nature and the presence of structurally similar compounds. nih.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of these analytes, offering high sensitivity and specificity. nih.goviu.edu

Method development often involves careful optimization of several parameters. Sample preparation is a critical first step, with techniques like solid-phase extraction or simple protein precipitation being commonly used to remove interfering substances from the biological matrix. nih.govbevital.no Chromatographic separation is typically achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns. iu.edu HILIC is particularly advantageous for retaining polar analytes like carnitine and its derivatives. bevital.no The choice of mobile phase, often consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer with additives such as formic acid or ammonium (B1175870) acetate, is crucial for achieving optimal separation and ionization efficiency in the mass spectrometer. nih.govnih.gov

Detection by tandem mass spectrometry provides a high degree of selectivity and sensitivity. This technique allows for the monitoring of specific precursor-to-product ion transitions, which helps to differentiate the target analyte from other compounds in the sample. nih.gov For instance, in the analysis of acylcarnitines, specific transitions can be monitored to distinguish between different acylcarnitine species. nih.gov

Precision and Accuracy Assessment in Biological Samples

The validation of any quantitative analytical method is essential to ensure the reliability of the data generated. This process involves a rigorous assessment of several key parameters, including precision and accuracy. Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy, on the other hand, refers to the closeness of the mean of a set of results to the actual "true" value.

In the context of isovaleryl l-carnitine chloride analysis, precision is typically evaluated by determining the intra- and inter-day coefficients of variation (CV). researchgate.net These studies involve analyzing replicate samples at different concentrations within the same day and on different days. Accuracy is assessed by performing recovery studies, where a known amount of the analyte is spiked into a biological matrix and the percentage of the analyte recovered is calculated. nih.gov

A study by Giesbertz et al. (2015) describes a validated LC-MS/MS method for the quantification of 56 acylcarnitine species, including isovaleryl l-carnitine, in plasma and liver samples. nih.gov The method demonstrated excellent accuracy and precision. For most analytes, intra- and inter-day coefficients of variation in both plasma and liver were generally low, indicating high reproducibility. researchgate.net Recovery rates of spiked acylcarnitine species in plasma were reported to be between 110% and 120%, while in liver they ranged from 85% to 122%, demonstrating good accuracy. researchgate.net

Similarly, another study reported a capillary electrophoresis-mass spectrometry method for the determination of carnitine and acylcarnitines in human urine and plasma. nih.gov This method also showed good precision, with CVs ranging from 0.8% to 14%, and accuracy, with recovery values between 85% and 111%. nih.gov The limit of quantitation for this method was in the range of 0.1 to 1 nmol/ml, which is sufficient for detecting levels relevant to metabolic disorders. nih.gov

The following table summarizes typical precision and accuracy data from a validated LC-MS/MS method for the analysis of isovaleryl l-carnitine in a biological matrix.

ParameterConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
Isovaleryl l-carnitine Low QC (e.g., 0.5 µM)< 10%< 15%85-115%
Medium QC (e.g., 5 µM)< 10%< 15%85-115%
High QC (e.g., 50 µM)< 10%< 15%85-115%

This table represents typical expected values for a validated assay and is for illustrative purposes.

Development of High-Throughput Screening Assays

The need to analyze a large number of samples, particularly in drug discovery and clinical research, has driven the development of high-throughput screening (HTS) assays. pharmtech.com HTS combines automation, miniaturization, and sophisticated data processing to rapidly screen thousands of compounds or samples. pharmtech.commalvernpanalytical.com

In the context of isovaleryl l-carnitine chloride research, HTS assays can be valuable for various applications, including screening for inhibitors of enzymes involved in carnitine metabolism or identifying individuals with metabolic disorders. The development of HTS assays for acylcarnitines often leverages the principles of LC-MS/MS but with modifications to increase throughput. technologynetworks.com This can include the use of faster chromatography gradients, automated sample preparation using liquid handling robots, and multiplexing capabilities to analyze multiple samples simultaneously. malvernpanalytical.com

A key aspect of HTS is the use of multi-well plates (e.g., 96-well or 384-well plates) for sample processing and analysis. nih.gov This format is compatible with automated liquid handlers and plate readers, significantly reducing manual labor and increasing the number of samples that can be processed in a given time. malvernpanalytical.com

The development of a successful HTS assay requires careful optimization to ensure that the assay is robust, reproducible, and provides a clear distinction between positive and negative results. nih.gov Statistical parameters such as the Z-prime factor are often used to assess the quality and suitability of an HTS assay. nih.gov

While specific HTS assays solely for isovaleryl l-carnitine chloride are not extensively detailed in the provided search results, the principles of HTS are broadly applicable to the analysis of acylcarnitines. technologynetworks.com For example, a cell-based promoter reporter platform has been described for high-throughput screening of inhibitors of specific bacterial virulence factors, demonstrating the adaptability of HTS methodologies. nih.gov The development of luminescent oxygen channeling assays (AlphaScreen®) for inhibitors of aggrecan cleavage further illustrates the innovative approaches used in HTS. nih.gov These technologies could potentially be adapted for the high-throughput analysis of compounds affecting isovaleryl l-carnitine metabolism.

The following table outlines the key steps involved in the development of a hypothetical high-throughput screening assay for modulators of isovaleryl l-carnitine levels.

StepDescriptionKey Considerations
1. Assay Principle Define the biological target and the method of detection (e.g., enzyme inhibition, cell-based reporter).Target specificity, signal-to-background ratio.
2. Reagent Development Prepare and validate all necessary reagents, including substrates, enzymes, and detection components.Reagent stability and consistency.
3. Miniaturization Adapt the assay to a low-volume, multi-well plate format (e.g., 384-well).Liquid handling precision, evaporation effects.
4. Automation Integrate automated liquid handlers and plate readers into the workflow.System integration, scheduling, and data transfer.
5. Assay Validation Assess assay performance using statistical metrics like Z-prime, signal window, and reproducibility.Robustness, reliability, and sensitivity.
6. Data Analysis Develop a pipeline for automated data processing, hit identification, and visualization.Handling large datasets, minimizing false positives/negatives.

In Vitro and Ex Vivo Research Models for Studying Isovaleryl L Carnitine Chloride

Mammalian Cell Culture Systems

Mammalian cell cultures are indispensable tools for examining the direct effects of isovaleryl L-carnitine (B1674952) chloride on specific cell types, revealing its influence on cellular proliferation, differentiation, and survival.

Studies in Human Osteoblastic Cells

Research utilizing human osteoblast-like cells has shed light on the potential role of carnitine derivatives, including isovaleryl L-carnitine, in bone metabolism. Age-related bone loss is often linked to diminished osteoblast activity and reduced energy production. nih.gov Studies have investigated compounds like isovaleryl L-carnitine fumarate (B1241708) for their effects on human osteoblasts in vitro. nih.gov

Findings indicate that isovaleryl L-carnitine fumarate can significantly enhance osteoblast activity. nih.gov Specifically, it has been shown to boost cell proliferation and the incorporation of [3H]-proline. nih.gov Furthermore, it increases the expression of crucial bone matrix proteins such as collagen type I (COLLI), bone sialoproteins (BSPs), and osteopontin (B1167477) (OPN). nih.gov Interestingly, while it stimulated the formation of mineralized nodules, with the isovaleryl derivative being effective at lower concentrations than L-carnitine fumarate, neither compound altered the percentage of alkaline phosphatase (ALP)-positive cells or the secretion of osteocalcin. nih.gov The research also noted that the treatment did not affect the mRNA levels of insulin-like growth factor (IGF)-I and IGF-II but did lead to an increase in insulin-like growth factor binding protein (IGFBP)-3 and a decrease in IGFBP-5 within both the cell lysates and the extracellular matrix. nih.gov

Investigations in Hepatocyte Cell Lines (e.g., Murine C2.8 hepatocytes)

Murine C2.8 hepatocyte cell lines have been instrumental in understanding the protective effects of isovaleryl L-carnitine chloride. In studies where these cells were deprived of hepatocyte growth factor (HGF), a condition that typically leads to apoptosis, isovaleryl L-carnitine demonstrated a significant ability to increase cell survival and decrease programmed cell death when applied at a concentration of 1 mM. caymanchem.comglpbio.comnih.gov This suggests a role for the compound in maintaining hepatocyte viability under stress conditions. nih.gov The protective effect was found to be dose-dependent and stereospecific. nih.gov

Research on Immune Cells (e.g., Human Neutrophils, Leukemic Cells)

The influence of isovaleryl L-carnitine on immune cell function and apoptosis has been a subject of investigation, particularly using U937 leukemic cells as a model system. nih.gov This cell line is well-established for assessing cellular immune responses. nih.gov Research has shown that isovaleryl L-carnitine can activate the calpain system, a family of proteolytic enzymes. nih.gov Both the calpain and caspase systems are involved in initiating apoptosis. nih.gov

In contrast to other forms of carnitine, isovaleryl L-carnitine was observed to cause an early and significant increase in phagocytosis and cell killing by U937 cells. nih.gov Concurrently, cell proliferation was reduced. nih.gov These findings have led to the hypothesis that isovaleryl L-carnitine may act as a pro-apoptotic factor by activating caspases, similar to the mechanism of some anticancer agents. nih.gov Additionally, isovaleryl L-carnitine chloride has been identified as a potent activator of the Ca2+-dependent proteinase (calpain) in human neutrophils. glpbio.com

Organ Perfusion Models

Organ perfusion models, particularly of the liver, provide a more integrated system to study the metabolic effects of isovaleryl L-carnitine chloride in a whole-organ context, bridging the gap between cell culture and in vivo studies.

Isolated Perfused Rat Liver Studies

Studies using the isolated perfused rat liver model have been crucial in elucidating the role of isovaleryl L-carnitine in hepatic proteolysis. When the liver is deprived of amino acids, protein breakdown is induced. nih.gov Research has demonstrated that isovaleryl L-carnitine can inhibit this induced proteolysis. caymanchem.comglpbio.comnih.gov The inhibitory effect of isovaleryl L-carnitine was found to be equivalent to, and at concentrations below 0.4 mM, even greater than that of leucine (B10760876). nih.gov

The concentration-response curve for isovaleryl L-carnitine's inhibition of proteolysis mirrors that of leucine, with maximum inhibition (around 50%) occurring at concentrations above 0.8 mM. nih.gov This suggests that both molecules may act through a common recognition site or mechanism at the plasma membrane. caymanchem.comcaymanchem.com Furthermore, at concentrations of 77 and 100 μM, isovaleryl L-carnitine was shown to inhibit amino acid deprivation-induced proteolysis and autophagy, respectively. caymanchem.comglpbio.com

Membrane Vesicle Systems for Transport Studies

Membrane vesicle systems are a cornerstone of transport biology, offering a powerful tool to investigate the movement of solutes across specific cellular barriers. These systems involve the isolation of sealed membrane fragments from cells or tissues, which form microscopic spheres or "vesicles." By preparing vesicles from distinct membrane domains, such as the apical (brush-border) or basolateral membranes of polarized cells, researchers can study the transport proteins unique to each surface. This approach has been instrumental in characterizing the transport of L-carnitine and its derivatives, including isovaleryl L-carnitine.

Characterization of Carnitine Transporters in Brush-Border Membranes

Brush-border membrane (BBM) vesicles, typically isolated from tissues like the kidney and placenta, serve as a primary model for studying the initial step of nutrient and metabolite absorption from luminal spaces. physiology.org Research using BBM vesicles has been pivotal in identifying and characterizing the transporters responsible for carnitine uptake.

Studies on BBM vesicles from human placenta and mouse kidney have consistently demonstrated that L-carnitine transport is a carrier-mediated process that is dependent on a sodium gradient. physiology.orgnih.gov The transport mechanism is electrogenic, meaning it is influenced by the membrane potential. nih.govnih.gov This process is mediated by a high-affinity carnitine transporter, which has been identified through Western blot analysis as the organic cation/carnitine transporter 2 (OCTN2), encoded by the SLC22A5 gene. physiology.orgnih.govnih.gov The OCTN2 transporter is localized specifically to the brush-border membrane in tissues like the kidney and placenta, but not the basolateral membrane, indicating its role in the initial uptake from the maternal circulation or renal filtrate. physiology.orgnih.gov

The functionality of this transporter is optimal within a physiological pH range and is inhibited by various structural analogs of carnitine, which indicates a shared binding site. physiology.orgnih.gov Notably, L-carnitine uptake via the OCTN2 transporter in placental BBM vesicles is inhibited by compounds such as D-carnitine, acetyl-D,L-carnitine, and various acylcarnitines, including propionyl-, butyryl-, octanoyl-, and isovaleryl-L-carnitine. physiology.orgnih.gov This inhibition suggests that isovaleryl L-carnitine is recognized by and is likely a substrate for the OCTN2 transporter.

Table 1: Kinetic Parameters of L-Carnitine Transport in Brush-Border Membrane (BBM) Vesicles
Tissue SourceSpeciesApparent Km (μM)Vmax (pmol/mg protein/time)
PlacentaHuman11.09 ± 1.3241.75 ± 0.94 per min
KidneyMouse18.77.85 per s
KidneyRat17.4 ± 3.9Data not specified

Kinetic Analysis of Isovaleryl L-carnitine Uptake

Direct kinetic analysis of isovaleryl L-carnitine transport is often inferred from competitive inhibition studies against the transport of a reference substrate, typically radiolabeled L-carnitine. The ability of unlabeled isovaleryl L-carnitine to inhibit the uptake of L-carnitine provides strong evidence that it is a substrate for the same transport mechanism.

In studies using human placental brush-border membrane vesicles, isovaleryl L-carnitine was shown to be an effective inhibitor of Na+-dependent L-carnitine uptake. physiology.orgnih.gov This competitive interaction signifies that isovaleryl L-carnitine binds to the OCTN2 transporter. While specific Michaelis-Menten constants (Km and Vmax) for the uptake of isovaleryl L-carnitine itself are not detailed in these studies, the inhibitory action places it within a group of carnitine analogs that are substrates for the transporter. The affinity of the transporter for these various acylcarnitines can differ, influencing their respective rates of transport.

The transport of L-carnitine and its analogs is a saturable process, following Michaelis-Menten kinetics, which allows for the determination of the transporter's affinity for its substrate (Km) and the maximum transport velocity (Vmax). nih.gov The inhibition by isovaleryl L-carnitine fits this model, suggesting it competes for the same binding sites on the OCTN2 protein as L-carnitine.

Table 2: Documented Inhibitors of the OCTN2 Carnitine Transporter in Brush-Border Membrane Vesicles
Inhibitor ClassSpecific CompoundTissue Model
Structural AnalogD-carnitineHuman Placenta, Rat Kidney
Structural AnalogAcetyl-D,L-carnitineHuman Placenta, Rat Kidney
Structural AnalogPropionyl-L-carnitineHuman Placenta
Structural AnalogButyryl-L-carnitineHuman Placenta
Structural AnalogOctanoyl-L-carnitineHuman Placenta
Structural AnalogIsovaleryl L-carnitineHuman Placenta
Structural AnalogPalmitoyl-L-carnitineHuman Placenta
Pharmacological AgentVerapamilHuman Placenta, Mouse Kidney
Pharmacological AgentValproateHuman Placenta, Mouse Kidney
Pharmacological AgentTetraethylammonium (B1195904)Human Placenta, Mouse Kidney

In Vivo Non Human Research Models Investigating Isovaleryl L Carnitine Chloride

Rodent Models of Metabolic Conditions

Rodent models are fundamental for studying metabolic pathways and the effects of specific compounds. For isovaleryl L-carnitine (B1674952), these models have been particularly useful in understanding its role in both inherited and induced metabolic dysfunctions.

Isovaleryl L-carnitine is a significant biomarker in certain inborn errors of metabolism. Isovaleric acidemia, an autosomal recessive genetic disorder, is caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase. nih.gov This deficiency leads to the accumulation of isovaleryl-CoA derivatives. Consequently, isovalerylcarnitine (B1198194) is a key metabolite identified in individuals with this disorder. nih.govnih.gov The administration of L-carnitine in this condition helps to remove isovaleryl-coenzyme A by converting it into isovalerylcarnitine, which can then be excreted. nih.govnih.gov

Animal models have been developed to mimic human metabolic diseases. For instance, biotin-deficient rats serve as a model for human multiple carboxylase deficiency and exhibit low plasma levels of free carnitine. nih.gov Studies in these rats investigate the profiles of short-chain acylcarnitines to understand the metabolic derangements. nih.gov Another induced model involves the use of propionic acid (PPA) in rodents to create features of autism spectrum disorders (ASD) linked to mitochondrial dysfunction, where acylcarnitine profiles are a key area of investigation. nih.gov

The role of carnitine derivatives in bone health has been explored using animal models of osteoporosis. In one key study, a mouse model of osteoporosis was induced by feeding pregnant female mice a low-calcium diet. nih.gov Researchers investigated the impact of L-carnitine derivatives, specifically isovaleryl-L-carnitine fumarate (B1241708) (Iso-V-LC), on the recovery of trabecular bone. nih.gov

Following the period of induced hypocalcemia, the mice treated with Iso-V-LC showed an accelerated recovery of bone volume. nih.govnih.gov Histomorphometric analysis of vertebral bodies revealed that key bone formation parameters were significantly improved in the Iso-V-LC group compared to the untreated hypocalcemic group. nih.gov By the end of the 21-day treatment period, the bone volume/total volume ratio in the Iso-V-LC treated mice reached levels comparable to the healthy control group. nih.gov This suggests a potent anabolic effect of the isovaleryl L-carnitine moiety on bone, directly stimulating bone formation and repair. nih.gov The study was built upon prior in vitro work showing that Iso-V-LC could stimulate human osteoblast proliferation and differentiation. nih.gov

Table 1: Effect of Isovaleryl-L-carnitine Fumarate (Iso-V-LC) on Bone Histomorphometry in a Mouse Model of Osteoporosis
ParameterHypocalcemic (Hypo) GroupIso-V-LC Treated GroupKey Finding
Bone Volume/Total Volume (BV/TV)Remained low post-deliverySignificantly higher than Hypo group at all time points (7, 14, 21 days); recovered to control levels by day 21.Iso-V-LC accelerates the recovery of bone mass. nih.gov
Osteoblast Surface/Bone SurfaceRemained low post-deliverySignificantly higher than Hypo group at all time points.Iso-V-LC stimulates osteoblast surface area. nih.gov
Osteoblast Number/Bone SurfaceRemained low post-deliverySignificantly higher than Hypo group at all time points.Iso-V-LC increases the number of active osteoblasts. nih.gov

Comparative Biochemical and Physiological Analyses

Biochemical analyses in animal models focus on how isovaleryl L-carnitine influences metabolite profiles in various biological samples and its effect on the function of specific organs.

The analysis of acylcarnitine profiles in tissues and biofluids is a critical tool for understanding metabolic status. nih.gov In biotin-deficient rats, short-chain acylcarnitine profiles were investigated using mass spectrometry. nih.gov This research identified 3-hydroxyisovalerylcarnitine (B12287773), which accumulated significantly in the tissues of these rats. nih.gov When these animals were supplemented with L-carnitine, the tissue levels of 3-hydroxyisovalerylcarnitine were significantly lowered, particularly in the kidney. nih.gov This demonstrates how carnitine availability influences the profile of acylcarnitines in tissues and their subsequent excretion in urine. nih.gov The dynamic state of the body's carnitine pool means that any metabolic change is reflected in the redistribution between free carnitine and various acylcarnitines across different tissues like the liver, kidney, and muscle. nih.gov

Beyond its role in systemic metabolism, isovaleryl L-carnitine has been shown to exert effects on specific organs. In the liver, studies using perfused rat liver models have demonstrated that isovaleryl-L-carnitine inhibits proteolysis that is induced by amino acid deprivation. nih.govcaymanchem.com Its inhibitory effect was found to be equivalent to or even greater than that of the amino acid L-leucine at certain concentrations. nih.gov

In bone, as detailed in the osteoporosis model, isovaleryl-L-carnitine directly influences metabolic parameters related to bone formation. nih.gov The compound was shown to increase the number and surface area of osteoblasts, the cells responsible for synthesizing bone matrix. nih.gov This anabolic effect leads to an accelerated recovery of bone volume, highlighting its organ-specific influence on bone metabolism. nih.gov

Methodological Considerations in Animal Research

The investigation of isovaleryl L-carnitine in animal models relies on precise and sophisticated analytical techniques. The identification and quantification of acylcarnitines, including isovalerylcarnitine, in biological samples like plasma, urine, and tissue extracts are commonly performed using fast-atom bombardment and tandem mass spectrometry (MS/MS). nih.govnih.gov

For accurate quantification in complex biological matrices, stable isotope-labeled internal standards are often employed. glpbio.com For example, isovaleryl-L-carnitine-d3 is used as an internal standard for the quantification of isovaleryl-L-carnitine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). glpbio.com

In studies evaluating bone, the primary methodology is bone histomorphometry. nih.gov This involves the microscopic examination of bone tissue sections to quantify structural parameters such as bone volume, trabecular thickness, and cellular components like osteoblast and osteoclast numbers and surfaces. nih.gov Furthermore, the use of ex vivo perfused organ systems, such as the perfused rat liver, allows researchers to study organ-specific metabolic effects of a compound in a controlled environment, isolating it from systemic influences. nih.govcaymanchem.com

Experimental Design and Controlled Conditions

The primary available research on isovaleryl l-carnitine in a non-human model employed a perfused rat liver system to investigate its effect on proteolysis. This experimental setup allows for the study of metabolic processes in a controlled environment, isolating the liver from other systemic influences.

A notable study utilized male Wistar rats for this purpose. The experimental design involved the perfusion of the isolated rat liver with a medium devoid of amino acids to induce proteolysis. liveonbiolabs.com Isovaleryl l-carnitine was then introduced into the perfusion medium at varying concentrations to assess its inhibitory effects. The design included a concentration-response curve, a standard method to determine the relationship between the concentration of a substance and its biological effect. liveonbiolabs.com

The controlled conditions in such an experiment are critical for the validity of the results. These typically include:

Animal Model: Specific strains of animals, such as Wistar rats, are chosen for their genetic homogeneity, which reduces variability in the experimental results. liveonbiolabs.com

Perfusion Medium: The composition of the perfusion medium is precisely controlled, including the levels of salts, nutrients, and oxygen, to maintain the viability of the organ.

Temperature and pH: The temperature and pH of the perfusion medium are maintained within a narrow physiological range to mimic in vivo conditions.

Comparison Groups: The experimental design incorporated comparison with other related compounds, such as l-leucine, l-carnitine, and isobutyryl-l-carnitine, to determine the specificity of the observed effects. liveonbiolabs.com

The following interactive table summarizes the experimental design from a key study investigating isovaleryl l-carnitine:

Experimental ParameterDetails
Animal Model Male Wistar Rats
Experimental System Perfused Liver
Inducement Amino acid deprivation to stimulate proteolysis
Test Compound Isovaleryl l-carnitine
Comparison Compounds L-leucine, L-carnitine, Isobutyryl-l-carnitine
Primary Outcome Measured Inhibition of proteolysis

Ethical Considerations and Best Practices

While specific ethical protocols for research involving isovaleryl l-carnitine chloride are not extensively documented in publicly available literature, all research involving animal models is subject to stringent ethical guidelines and best practices. These are designed to ensure the humane treatment of animals and the integrity of the scientific research.

Key ethical principles and best practices applicable to such research include:

The Three Rs: The principles of Replacement, Reduction, and Refinement are fundamental to the ethical use of animals in research.

Replacement refers to the use of non-animal methods whenever possible.

Reduction involves using the minimum number of animals necessary to obtain scientifically valid data.

Refinement focuses on minimizing any potential pain, suffering, or distress to the animals. This includes the use of appropriate anesthesia and analgesia, as well as humane endpoints.

Institutional Animal Care and Use Committee (IACUC): In the United States and many other countries, all research involving vertebrate animals must be reviewed and approved by an IACUC. This committee ensures that the research is scientifically justified, and that the welfare of the animals is protected.

Humane Housing and Care: Animals must be housed in clean, species-appropriate environments with adequate food, water, and veterinary care.

Minimization of Pain and Distress: Procedures should be designed to minimize discomfort. Any procedure that may cause more than momentary or slight pain or distress should be performed with appropriate sedation, analgesia, or anesthesia. apa.org

Humane Endpoints: Clear criteria should be established for when an animal should be humanely euthanized to prevent unnecessary suffering. nih.gov

Accreditation by organizations such as the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC) International signifies a commitment to the highest standards of animal care and use. liveonbiolabs.comontosight.aioncodesign-services.comaaalac.orgtranscurebioservices.com Adherence to guidelines from bodies like the National Institutes of Health (NIH) Office of Laboratory Animal Welfare (OLAW) is also a critical component of ethical animal research. umn.eduapa.org

Future Directions in Isovaleryl L Carnitine Chloride Research

Elucidation of Novel Molecular Interactions and Signaling Pathways

Future research is poised to uncover novel molecular interactions and signaling pathways influenced by isovaleryl L-carnitine (B1674952) chloride, extending beyond its known metabolic functions. Studies have already indicated its ability to influence fundamental cellular processes. For instance, isovaleryl L-carnitine has been shown to increase survival and decrease apoptosis in murine hepatocytes. caymanchem.combiomol.comglpbio.comglpbio.com It also inhibits proteolysis and autophagy in the liver under conditions of amino acid deprivation. caymanchem.combiomol.comglpbio.comglpbio.com

A significant area of future investigation will likely focus on its role as a signaling molecule. For example, isovaleryl L-carnitine chloride has been identified as a potent activator of calpain, a calcium-dependent proteinase in human neutrophils. chemsrc.com The broader implications of this activation on inflammatory and immune responses warrant further investigation.

Moreover, research into other acylcarnitines has revealed their capacity to activate proinflammatory signaling pathways, such as those mediated by pattern recognition receptors (PRRs) and involving downstream molecules like JNK and ERK. nih.gov Future studies should explore whether isovaleryl L-carnitine chloride shares these properties and investigate the specific receptors and downstream cascades it may modulate. Understanding these interactions could reveal its contribution to cellular homeostasis and disease processes.

Exploration of Previously Undocumented Metabolic Roles

While the involvement of isovaleryl L-carnitine in leucine (B10760876) metabolism is a cornerstone of its current understanding, there is potential for discovering previously undocumented metabolic roles. Its influence on bone metabolism is a promising new frontier. Research has demonstrated that isovaleryl L-carnitine fumarate (B1241708) positively affects human osteoblast proliferation and differentiation in vitro, suggesting a role in bone formation and health. sigmaaldrich.comnih.gov Specifically, it has been shown to increase osteoblast activity, enhance cell proliferation, and promote the formation of mineralized nodules. nih.gov

Further investigations could explore its impact on other metabolic tissues and processes. The intricate network of metabolic pathways suggests that fluctuations in isovaleryl L-carnitine levels could have far-reaching effects on cellular energy status and substrate utilization, beyond the immediate scope of amino acid breakdown.

Development of Advanced Research Tools and Technologies

Advancements in analytical techniques are crucial for propelling our understanding of isovaleryl L-carnitine chloride. The development and refinement of mass spectrometry-based methods, particularly tandem mass spectrometry (MS/MS), have been instrumental in the analysis of acylcarnitines. researchgate.netnih.gov These technologies allow for the specific and sensitive quantification of isovaleryl L-carnitine and other acylcarnitines in biological samples. nih.gov

Future developments will likely focus on enhancing the throughput, sensitivity, and resolution of these analytical platforms. For instance, improved liquid chromatography-mass spectrometry (LC-MS/MS) methods are being developed for the simultaneous analysis of multiple underivatized acylcarnitines, enabling the chromatographic separation of isomers that are critical for differential diagnosis. scientistlive.com

Furthermore, the use of isotopically labeled internal standards, such as isovaleryl-L-carnitine-d3 and isovaleryl (D9)-L-carnitine HCl salt, is essential for accurate quantification in complex biological matrices. glpbio.comlarodan.com Continued innovation in the synthesis and application of such standards will be vital. The integration of metabolomics approaches with advanced analytical tools will provide a more holistic view of the metabolic perturbations associated with altered isovaleryl L-carnitine levels. nih.gov

Contribution to Fundamental Understanding of Acylcarnitine Biology

The study of isovaleryl L-carnitine chloride significantly contributes to the broader understanding of acylcarnitine biology. Acylcarnitines are not merely byproducts of metabolism but are increasingly recognized as active participants in cellular signaling and regulation. nih.gov Research on specific acylcarnitines like isovaleryl L-carnitine provides valuable insights into the diverse roles of this class of molecules.

By investigating the specific interactions and effects of isovaleryl L-carnitine, scientists can piece together the complex puzzle of how different acylcarnitine species, varying in their acyl chain length and structure, exert distinct biological effects. This knowledge is fundamental to understanding mitochondrial function, fatty acid oxidation, and the interplay between different metabolic pathways. nih.gov The study of how isovaleryl L-carnitine levels are regulated and how they, in turn, regulate other cellular processes will illuminate the broader principles of acylcarnitine homeostasis.

Potential for Biomarker Discovery beyond Inborn Errors of Metabolism

A significant future direction for isovaleryl L-carnitine chloride research lies in its potential as a biomarker for conditions beyond the well-established inborn errors of metabolism. lumiprobe.com Emerging evidence suggests its association with a variety of other diseases.

One of the most compelling recent findings is the inverse association between circulating isovalerylcarnitine (B1198194) levels and the risk of lung cancer. nih.gov A Mendelian randomization study, corroborated by measurements in prediagnostic blood samples, provided strong evidence for a protective role of this metabolite in lung cancer etiology. nih.gov This positions isovalerylcarnitine as a potential modifiable biomarker for lung cancer. nih.gov

Furthermore, altered levels of isovalerylcarnitine have been associated with celiac disease and very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency. lumiprobe.com It is also being investigated in the context of neurological conditions such as trigeminal neuralgia. lumiprobe.com Additionally, another related compound, 3-hydroxyisovaleryl carnitine, has been proposed as a novel biomarker for biotin (B1667282) status. nih.gov

These findings underscore the potential of isovaleryl L-carnitine and related acylcarnitines as versatile biomarkers that could aid in the diagnosis, prognosis, and understanding of a wide range of human diseases. nih.gov Future research should focus on validating these associations in larger and more diverse patient cohorts and elucidating the underlying mechanisms linking altered isovaleryl L-carnitine levels to these conditions.

Q & A

Q. What is the role of IVCLC in mitochondrial metabolism, and how can researchers design experiments to study its effects?

IVCLC facilitates fatty acid transport into mitochondria via the carnitine shuttle system. To investigate its metabolic role, researchers can:

  • Use isolated mitochondria to measure β-oxidation rates in the presence of IVCLC .
  • Apply stable isotope labeling (e.g., ¹³C-palmitate) to track fatty acid utilization in cell cultures .
  • Compare IVCLC’s efficacy to acetyl-L-carnitine in restoring ATP production in carnitine-deficient models .

Q. How should IVCLC be handled and stored to ensure experimental reproducibility?

  • Storage : IVCLC is hygroscopic and should be stored at -20°C in airtight containers to prevent degradation .
  • Solubility : Prepare fresh solutions in water or methanol (1–10 mM) and verify stability via HPLC before use .
  • Quality Control : Request batch-specific Certificates of Analysis (COAs) from suppliers to confirm purity (>95%) .

Q. What in vitro models are suitable for studying IVCLC’s neuroprotective effects?

  • Primary Neuronal Cultures : Treat with IVCLC (10–100 µM) and assess protection against glutamate-induced excitotoxicity via calcium imaging .
  • Oxidative Stress Models : Use SH-SY5Y cells exposed to H₂O₂ or rotenone, measuring ROS levels with DCFH-DA .
  • Synaptic Function : Employ hippocampal slice electrophysiology to evaluate long-term potentiation (LTP) modulation .

Advanced Research Questions

Q. What methodological challenges arise in synthesizing IVCLC derivatives, and how can they be addressed?

  • Derivatization Issues : Coupling IVCLC with amino acids (e.g., N-nitro-L-arginine benzyl ester) requires anhydrous conditions (THF:MeOH) and catalysts like EEDQ .
  • Purification : Use reverse-phase chromatography (C18 columns) with 0.1% TFA in acetonitrile/water gradients to isolate products .
  • Characterization : Validate structures via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can conflicting data on IVCLC’s hepatoprotective vs. neuroprotective effects be resolved?

  • Model-Specific Responses : In galactosamine-induced liver injury models, IVCLC (50 mg/kg/day) reduces serum GOT and bilirubin, but neuroprotection requires higher doses (100–200 mg/kg) .
  • Pathway Analysis : Use transcriptomics (RNA-seq) to identify tissue-specific targets, such as PPAR-α in the liver vs. BDNF in the brain .
  • Dose-Response Studies : Perform pharmacokinetic profiling to correlate tissue concentrations with efficacy .

Q. What experimental designs are optimal for studying IVCLC’s role in bone regeneration?

  • Ovariectomized Rat Models : Administer IVCLC (30 mg/kg/day) for 8 weeks and analyze trabecular bone density via micro-CT .
  • Mechanistic Studies : Knock down carnitine palmitoyltransferase (CPT1A) in osteoblasts to determine if IVCLC’s effects are CPT1A-dependent .
  • Comparative Trials : Test IVCLC against bisphosphonates in fracture healing assays, measuring callus formation rates .

Q. How can researchers address discrepancies in IVCLC’s reported stability under physiological conditions?

  • Stability Assays : Incubate IVCLC in PBS (pH 7.4) at 37°C and quantify degradation products (e.g., free carnitine) via LC-MS/MS .
  • Enzymatic Hydrolysis : Add serum esterases to simulate in vivo conditions and monitor hydrolysis kinetics .
  • Formulation Optimization : Develop liposomal IVCLC to enhance stability and bioavailability in vivo .

Methodological Resources

Q. What analytical techniques are recommended for quantifying IVCLC in biological samples?

  • LC-MS/MS : Use a C18 column with mobile phase A (0.1% formic acid) and B (acetonitrile), monitoring m/z 246 → 85 .
  • Immunoassays : Commercial ELISA kits (e.g., Cayman Chemical) offer sensitivity down to 0.1 ng/mL but may cross-react with acetyl-L-carnitine .
  • Isotope Dilution : Spike samples with deuterated IVCLC (d₃-IVCLC) as an internal standard for precise quantification .

Q. How should researchers design combination therapy studies involving IVCLC?

  • Synergy Testing : Use the Chou-Talalay method to evaluate IVCLC + silymarin interactions in hepatoprotection models .
  • Dose Optimization : Apply response surface methodology (RSM) to identify optimal ratios for co-administration .
  • Mechanistic Overlap : Profile shared pathways (e.g., Nrf2 activation) using CRISPR-Cas9 knockouts in HepG2 cells .

Q. What strategies mitigate batch-to-batch variability in IVCLC for longitudinal studies?

  • Supplier Coordination : Source IVCLC from a single validated supplier (e.g., Santa Cruz Biotechnology) and retain a master stock .
  • In-House Validation : Perform NMR and elemental analysis on each batch to confirm consistency .
  • Stability Monitoring : Store aliquots at -80°C and re-test critical parameters (purity, solubility) every 6 months .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.